molecular formula C10H18O7P2 B136400 Cpmh-opp CAS No. 155330-43-1

Cpmh-opp

Cat. No.: B136400
CAS No.: 155330-43-1
M. Wt: 312.19 g/mol
InChI Key: CBQMAJDOQMZKMG-VQHVLOKHSA-N
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Description

Cpmh-opp is an organic compound with the molecular formula C10H18O7P2 and a molecular weight of 312.19 g/mol This compound is characterized by the presence of a cyclopropylidene group, a methyl group, and a hexenyl chain, all linked to a pyrophosphate moiety

Preparation Methods

The synthesis of 6-cyclopropylidene-3-methyl-2-hexen-1-yl pyrophosphate involves several steps, typically starting with the preparation of the cyclopropylidene and hexenyl intermediates. These intermediates are then subjected to phosphorylation reactions to introduce the pyrophosphate group. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride or phosphorus pentachloride, along with appropriate solvents and catalysts to facilitate the reaction .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Cpmh-opp undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Cpmh-opp has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 6-cyclopropylidene-3-methyl-2-hexen-1-yl pyrophosphate involves its interaction with specific molecular targets and pathways. The pyrophosphate group plays a crucial role in binding to enzymes and other proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Cpmh-opp can be compared with other similar compounds, such as:

The uniqueness of 6-cyclopropylidene-3-methyl-2-hexen-1-yl pyrophosphate lies in its specific structural arrangement and the presence of the pyrophosphate group, which imparts distinct chemical and biological properties.

Properties

CAS No.

155330-43-1

Molecular Formula

C10H18O7P2

Molecular Weight

312.19 g/mol

IUPAC Name

[(E)-6-cyclopropylidene-3-methylhex-2-enyl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H18O7P2/c1-9(3-2-4-10-5-6-10)7-8-16-19(14,15)17-18(11,12)13/h4,7H,2-3,5-6,8H2,1H3,(H,14,15)(H2,11,12,13)/b9-7+

InChI Key

CBQMAJDOQMZKMG-VQHVLOKHSA-N

SMILES

CC(=CCOP(=O)(O)OP(=O)(O)O)CCC=C1CC1

Isomeric SMILES

C/C(=C\COP(=O)(O)OP(=O)(O)O)/CCC=C1CC1

Canonical SMILES

CC(=CCOP(=O)(O)OP(=O)(O)O)CCC=C1CC1

Synonyms

6-cyclopropylidene-3-methyl-2-hexen-1-yl pyrophosphate
6-cyclopropylidene-3E-methyl-hex-2-en-1-yl pyrophosphate
CPMH-OPP

Origin of Product

United States

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